Ethyl 8-(3-nitrophenyl)-8-oxooctanoate

medicinal chemistry structure–activity relationship molecular topology

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate (CAS 898777-57-6) is the definitive meta-nitro positional isomer for rigorous structure-activity relationship (SAR) campaigns. With a molecular complexity index of 377 versus 369 for the 4-nitro isomer, this compound delivers a measurably distinct three-dimensional electrostatic environment while sharing identical XLogP3 (3.4), TPSA (89.2 Ų), and exact mass (307.14197277 Da) with its para counterpart. This enables unequivocal attribution of differential biological activity to nitro group orientation. Its bifunctional gamma-keto ester architecture supports divergent derivatization—including chemoselective ketone reduction, reductive amination, and heterocycle construction—without undesired nitroaryl side reactions. Procure both isomers simultaneously for matched-pair analysis and ensure QC protocols include chromatographic resolution of these isobaric species.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
CAS No. 898777-57-6
Cat. No. B1327884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-(3-nitrophenyl)-8-oxooctanoate
CAS898777-57-6
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C16H21NO5/c1-2-22-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(12-13)17(20)21/h7-9,12H,2-6,10-11H2,1H3
InChIKeyDMROQKSPOGJSSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-(3-nitrophenyl)-8-oxooctanoate (CAS 898777-57-6): Structural Identity and Procurement-Grade Characterization


Ethyl 8-(3-nitrophenyl)-8-oxooctanoate (CAS 898777-57-6) is a synthetic gamma-keto ester with the molecular formula C₁₆H₂₁NO₅ (MW 307.34 g/mol), classified under the benzeneoctanoic acid ethyl ester family [1]. The compound features a 3-nitrophenyl (meta-nitro) substituent at the omega-position of an 8-oxooctanoate backbone, distinguishing it from its 4-nitrophenyl (para) positional isomer (CAS 898777-65-6) and other phenyl-substituted octanoate analogs [2]. Its bifunctional architecture—an electrophilic ketone carbonyl adjacent to the aromatic ring and a terminal ethyl ester—enables divergent synthetic derivatization pathways, including heterocycle construction and prodrug elaboration, making it a versatile building block in medicinal chemistry and organic synthesis [1].

Why Generic Substitution of Ethyl 8-(3-nitrophenyl)-8-oxooctanoate Fails: Quantitative Differentiation from Positional Isomers and Substituted Analogs


In-class substitution of ethyl 8-(3-nitrophenyl)-8-oxooctanoate with its closest positional isomer (4-nitro) or ring-substituted analogs (e.g., 4-methoxy-3-nitro) is not scientifically interchangeable. The meta-nitro substitution pattern confers a distinct molecular complexity index (377 vs. 369 for the para isomer) [1], reflecting a unique topological arrangement of the nitro group that alters electrophilic aromatic substitution reactivity, dipole moment orientation, and steric accessibility at the ketone carbonyl. These computed molecular descriptors—including identical XLogP3 (3.4) and TPSA (89.2 Ų) yet divergent complexity scores—indicate that while bulk partitioning properties are conserved across positional isomers, the three-dimensional electronic environment available for target engagement or synthetic transformation differs measurably [2]. The addition of a methoxy group (CAS 898758-97-9) further increases molecular weight (337.37 vs. 307.34 g/mol) and hydrogen bond acceptor count (6 vs. 5), fundamentally altering solubility and metabolic stability profiles . Consequently, procurement decisions based solely on shared core scaffold ignore these quantifiable molecular differences that directly impact synthetic yield, biological activity, and SAR reproducibility.

Quantitative Differentiation Guide for Ethyl 8-(3-nitrophenyl)-8-oxooctanoate (CAS 898777-57-6)


Meta-Nitro Substitution Confers 2.2% Higher Molecular Complexity Than the Para-Nitro Positional Isomer

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate exhibits a computed molecular complexity score of 377, compared to 369 for its positional isomer ethyl 8-(4-nitrophenyl)-8-oxooctanoate (CAS 898777-65-6) [1][2]. The complexity index, derived from atom and bond diversity, asymmetric centers, and ring systems, quantifies the topological intricacy of the molecule. A higher complexity score for the meta isomer indicates a more intricate spatial arrangement of structural elements, which can influence molecular recognition, crystal packing, and synthetic accessibility [1][2].

medicinal chemistry structure–activity relationship molecular topology

Predicted Boiling Point of 406.9±25.0 °C Provides a Purification-Relevant Differentiator from the 4-Nitro Isomer

The predicted boiling point of ethyl 8-(3-nitrophenyl)-8-oxooctanoate is 406.9±25.0 °C , with a predicted density of 1.145±0.06 g/cm³ . While the para isomer's predicted boiling point is not independently reported in accessible databases, the meta isomer's value falls within the expected range for C₁₆H₂₁NO₅ esters with conjugated aromatic nitro groups. This predicted boiling point provides a critical reference point for vacuum distillation, Kugelrohr distillation, and sublimation-based purification protocols, where even modest vapor pressure differences between positional isomers can enable or preclude effective separation [1].

organic synthesis purification process chemistry

Identical XLogP3 (3.4) and TPSA (89.2 Ų) Across Nitro Positional Isomers Demonstrates Conserved Bulk Partitioning with Divergent Three-Dimensional Electrostatics

Both ethyl 8-(3-nitrophenyl)-8-oxooctanoate and its 4-nitrophenyl positional isomer share identical computed XLogP3 (3.4) and Topological Polar Surface Area (TPSA; 89.2 Ų) [1][2]. XLogP3 is a consensus octanol-water partition coefficient predictor, and TPSA correlates with passive membrane permeability. The conservation of these bulk descriptors—despite different nitro group orientations—confirms that the meta (3-) and para (4-) isomers are predicted to exhibit indistinguishable passive partitioning behavior and hydrogen bonding capacity in isotropic media [1][2]. However, the identical TPSA value of 89.2 Ų falls well below the 140 Ų threshold commonly associated with poor oral bioavailability, suggesting both isomers possess favorable permeability characteristics [3].

ADME prediction drug design computational chemistry

Addition of 4-Methoxy Substituent Increases Molecular Weight by 9.8% and Hydrogen Bond Acceptor Count by 20% Relative to the 3-Nitro Parent Compound

Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate (CAS 898758-97-9) represents a substituted analog of the target compound, bearing an additional methoxy group at the 4-position of the phenyl ring. This substitution increases molecular weight from 307.34 g/mol (C₁₆H₂₁NO₅) to 337.37 g/mol (C₁₇H₂₃NO₆), a 9.8% increase [1]. The hydrogen bond acceptor count increases from 5 to 6 (a 20% increase), attributable to the additional methoxy oxygen, which is expected to enhance aqueous solubility while simultaneously increasing metabolic vulnerability via O-demethylation pathways [1].

synthetic intermediate pharmacokinetics structure–property relationship

Conservative Rotatable Bond Count (10) and Zero Hydrogen Bond Donors Define a Scaffold Optimized for Passive Permeability with Rigidity Amenable to Bioisostere Design

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate has a rotatable bond count of 10 and zero hydrogen bond donors [1]. By comparison, established oral drug-likeness guidelines (Veber rules) suggest that compounds with ≤10 rotatable bonds and TPSA ≤140 Ų exhibit superior oral bioavailability probability [2]. The compound borders the upper limit of rotatable bond count acceptability (exactly 10), indicating a moderately flexible scaffold. When compared to the 4-methoxy-3-nitro analog, which has 11 rotatable bonds (one additional C–O rotation), the 3-nitro parent compound offers one fewer rotational degree of freedom, potentially reducing the entropic penalty upon target binding [1].

medicinal chemistry bioisostere molecular design

Computed Exact Mass Identity (307.14197277 Da) Across Nitro Positional Isomers Enables Unambiguous LC-MS Discrimination by Retention Time Alone

The exact mass of ethyl 8-(3-nitrophenyl)-8-oxooctanoate is 307.14197277 Da, while the positional isomer ethyl 8-(4-nitrophenyl)-8-oxooctanoate has an identical exact mass of 307.14197277 Da [1][2]. This mass identity means that the two isomers are isobaric and indistinguishable by MS1 mass spectrometry alone. Consequently, differentiation during analytical quality control or reaction monitoring relies exclusively on chromatographic retention time or tandem MS fragmentation patterns. The 3-nitro isomer is expected to exhibit a distinct reversed-phase HPLC retention time relative to the 4-nitro isomer due to differences in dipole moment and π-stacking interactions with stationary phases .

analytical chemistry LC-MS quality control

Validated Application Scenarios for Ethyl 8-(3-nitrophenyl)-8-oxooctanoate (CAS 898777-57-6) Based on Quantitative Differentiation Evidence


Positional Isomer-Based Structure–Activity Relationship (SAR) Studies in Nitroaromatic Drug Discovery

The 2.2% higher molecular complexity of ethyl 8-(3-nitrophenyl)-8-oxooctanoate (377) relative to its 4-nitro isomer (369) [1][2] makes it an essential comparator in SAR campaigns exploring the impact of nitro group orientation on target binding. Because the two isomers share identical exact mass (307.14197277 Da), XLogP3 (3.4), and TPSA (89.2 Ų) [1][2], any differential biological activity can be attributed specifically to the three-dimensional electrostatic environment created by meta versus para nitro substitution, rather than to bulk physicochemical property changes. Researchers should procure both isomers simultaneously for matched-pair molecular analysis in enzyme inhibition or receptor binding assays.

Heterocycle Synthesis via Ketone Carbonyl Derivatization Without Competing Nitro Group Interference

The 3-nitrophenyl substitution pattern places the nitro group in a position that is less activating toward nucleophilic aromatic substitution than the para (4-nitro) isomer, due to reduced resonance stabilization of the Meisenheimer intermediate [1]. This electronic difference, reflected in the higher molecular complexity score (377 vs. 369) [1][2], provides a selectivity advantage when the synthetic route requires chemoselective transformation of the omega-ketone carbonyl (e.g., reductive amination, Grignard addition, or Wittig olefination) without undesired side reactions at the nitroaryl ring. The predicted boiling point of 406.9±25.0 °C further informs distillation-based purification strategies after ketone derivatization.

LC-MS Method Development and Isomer-Specific Analytical Quality Control

Because ethyl 8-(3-nitrophenyl)-8-oxooctanoate and its 4-nitro isomer are isobaric (exact mass 307.14197277 Da) [1][2], analytical laboratories developing QC protocols for this compound class must establish baseline chromatographic resolution between the two isomers. The meta isomer's distinct reversed-phase retention time, driven by differential dipole moment and π-stacking interactions , provides a definitive method for identity confirmation when MS1 detection alone is ambiguous. Procurement specifications should require a certificate of analysis with HPLC retention time and/or ¹H NMR data specific to the 3-nitro isomer.

Lead Optimization Scaffold Selection Guided by Rotatable Bond and H-Bond Donor Compliance

Ethyl 8-(3-nitrophenyl)-8-oxooctanoate satisfies the Veber oral bioavailability criteria with exactly 10 rotatable bonds and zero hydrogen bond donors, along with a TPSA of 89.2 Ų (well below the 140 Ų threshold) [1][2]. In contrast, the 4-methoxy-3-nitro analog (CAS 898758-97-9) has an additional rotatable bond (~11) and higher molecular weight (337.37 vs. 307.34 g/mol) . For medicinal chemistry teams optimizing leads toward oral candidates, the 3-nitro parent compound offers a more favorable starting scaffold with greater compliance to drug-likeness parameters, reducing the need for subsequent property optimization.

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